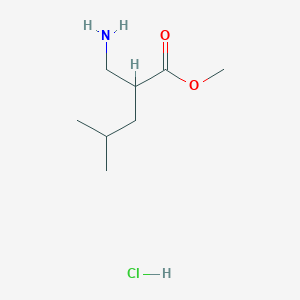

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride

Description

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS 6322-53-8) is an organic compound with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . It features a branched pentanoate ester backbone, with an aminomethyl group at the 2-position and a methyl group at the 4-position. This compound is cataloged by BLD Pharmatech Ltd. and is utilized in pharmaceutical research, likely as an intermediate in drug synthesis. Key properties include:

Properties

IUPAC Name |

methyl 2-(aminomethyl)-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(5-9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVGAFLEJSGENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864182-44-5 | |

| Record name | Pentanoic acid, 2-(aminomethyl)-4-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864182-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 2-(Aminomethyl)-4-methylpentanoic Acid

The synthesis typically begins with the esterification of the corresponding amino acid, 2-(aminomethyl)-4-methylpentanoic acid, to form the methyl ester. This step is crucial for subsequent modifications and salt formation.

- Starting Material: (S)-2-Amino-4-methylpentanoic acid

- Reagents and Conditions:

- Sodium hydroxide solution is used to neutralize the amino acid in water at 25-30°C.

- Esterification is catalyzed by agents such as thionyl chloride, concentrated sulfuric acid, or hydrochloric acid in suitable solvents (e.g., alcohol solvents like methanol or dichloromethane).

- The reaction temperature range is typically between -70°C to 70°C, with a preference for milder conditions (-40°C to 30°C) to optimize yield and purity.

- Process Notes:

- The esterification catalyst choice affects the reaction rate and purity.

- Post-reaction, the mixture is washed with organic solvents like dichloromethane to remove impurities.

- The ester product can be isolated as an acid-addition salt or purified by column chromatography using ethyl acetate and cyclohexane as eluents.

This esterification step yields methyl 2-(aminomethyl)-4-methylpentanoate as a precursor for hydrochloride salt formation.

Protection and Activation of Amino Group

To facilitate selective reactions and improve yields, the amino group is often protected during intermediate steps:

- Protecting Groups: Amino protecting groups such as tert-butoxycarbonyl (Boc) are commonly used.

- Activation: The carboxylic acid group can be activated using coupling agents like ethyl chloroformate in the presence of bases such as N-methylmorpholine at low temperatures (-10°C to -15°C).

- Reaction Conditions:

- The reaction mixture is maintained under nitrogen atmosphere to prevent oxidation.

- After activation, N,O-dimethylhydroxylamine hydrochloride is added to form intermediates useful for further transformations.

- Purification: The reaction mixture is quenched with sodium thiosulfate solution and extracted with dichloromethane, followed by solvent removal under reduced pressure and chromatographic purification.

Hydrogenation and Reduction Steps

Hydrogenation is employed to reduce intermediates to the desired amine form:

- Catalyst: 50% wet palladium on carbon (Pd/C) is used as a catalyst.

- Conditions:

- The reaction is conducted in methanol under hydrogen atmosphere at pressures ranging from 5 to 20 atm.

- Temperature is maintained typically at 25°C to 80°C for 8 hours to ensure complete reduction.

- Workup:

Formation of Hydrochloride Salt

The final step involves converting the free amine methyl ester into its hydrochloride salt to enhance stability and solubility:

- Procedure:

- The methyl ester is dissolved in methanol or a suitable solvent.

- Aqueous hydrochloric acid is added at controlled temperatures (25-30°C).

- The reaction mixture is stirred for 1 hour to ensure complete salt formation.

- Isolation:

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|---|

| 1 | Esterification | Sodium hydroxide, thionyl chloride, methanol | 25-30°C | Ester formed as acid-addition salt |

| 2 | Amino Group Protection | Boc protection, ethyl chloroformate, N-methylmorpholine | -15°C to -10°C | Protects amine for selective reactions |

| 3 | Hydrogenation/Reduction | Pd/C catalyst, H2 gas, methanol | 25-80°C, 5-20 atm | Converts intermediates to amine |

| 4 | Hydrochloride Salt Formation | HCl aqueous solution, methanol | 25-30°C | Produces stable hydrochloride salt |

| 5 | Purification & Drying | Filtration, washing, drying | Ambient | Micronization for particle size control |

Research Findings and Optimization Notes

- The use of mild esterification catalysts such as hydrochloric acid in methanol leads to higher purity methyl ester with fewer side products.

- Protecting groups like Boc improve selectivity and yield in multi-step syntheses by preventing unwanted side reactions at the amino group.

- Hydrogenation under controlled pressure and temperature ensures complete reduction without over-reduction or decomposition.

- Formation of the hydrochloride salt at moderate temperatures avoids degradation and facilitates isolation of a crystalline product suitable for pharmaceutical use.

- Particle size reduction techniques such as ball milling or jet milling can be applied post-synthesis to enhance solubility and bioavailability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a chemical compound with applications in scientific research.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It can be employed in studying enzyme interactions and metabolic pathways.

- Industry It is used in producing specialty chemicals and intermediates for various industrial processes.

Chemical Reactions

This compound can participate in various chemical reactions:

- Oxidation It can be oxidized to create corresponding carboxylic acids or ketones. Common oxidizing agents are potassium permanganate () and chromium trioxide ().

- Reduction Reduction reactions can convert the ester group to an alcohol. Reducing agents like lithium aluminum hydride () or sodium borohydride () are typically employed.

- Substitution The aminomethyl group can engage in nucleophilic substitution reactions using nucleophiles like amines or thiols.

Enzyme Interactions

Research indicates that this compound may influence enzyme activities, especially those involved in metabolic pathways. For instance, it has been shown to interact with lysosomal phospholipase A2, which is relevant in studies of phospholipidosis.

Case Studies

- Inhibition of Lysosomal Phospholipase A2 Compounds similar to Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride can inhibit lysosomal phospholipase A2 activity, which is significant for understanding drug-induced phospholipidosis.

- Metabolic Pathway Studies The compound has been used as a building block in synthesizing complex molecules for studying metabolic pathways. Its ability to participate in various chemical reactions enhances its utility in biochemical research.

- Toxicological Assessments In vitro assays have demonstrated the compound's effects on cell viability and metabolic activity. Studies involving HepG2 hepatocytes showed that different concentrations of the compound could modulate cell growth, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Ethyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride

Methyl 4-amino-4-methylpentanoate Hydrochloride (CAS 1311317-14-2)

- Structure: Positional isomer with the amino group at the 4-carbon instead of the 2-carbon .

- Synthesis: Similar esterification processes likely, but regioselective steps required for amino group placement.

4-Methyl-2-pentanamine Hydrochloride

- Structure: Primary amine lacking the ester group, with a branched pentane chain (synonyms: 1,3-Dimethylbutylamine HCl) .

- Functionality : Reactive amine group makes it suitable as a building block in organic synthesis rather than ester-based drug intermediates .

- Hazards : Likely shares skin/eye irritation risks but lacks ester-related reactivity.

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride

- Structure: Complex aromatic derivative with a sulfonylphenyl group and propanoate ester .

- Applications : Enhanced electronic properties from the sulfonyl group may suit specialized applications (e.g., kinase inhibitors or enzyme substrates) .

- Synthesis : Requires advanced functionalization steps compared to the aliphatic target compound.

Comparative Data Table

Key Research Findings

Synthetic Routes: The target compound’s synthesis may parallel methods described for 2-Amino-5-Methylphenol Hydrochloride derivatives, such as acid hydrolysis and purification via ethyl acetate/petroleum ether .

Hazard Profile: Methyl 2-(aminomethyl)-4-methylpentanoate HCl’s hazards align with other hydrochlorides but lack data on chronic toxicity or environmental impact .

Isomer Effects: Positional isomerism (e.g., 2-amino vs. 4-amino) significantly impacts biological activity, as seen in analogs like aminopterin (), where functional group placement dictates therapeutic efficacy .

Commercial Viability : Ethyl ester analogs’ discontinuation highlights the methyl variant’s stability or demand advantages in pharmaceutical workflows .

Biological Activity

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride, also known by its CAS number 6322-53-8, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is characterized by the following molecular structure:

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

The compound features an aminomethyl group that contributes to its biological interactions and an ester functional group that can undergo hydrolysis to release active components in biological systems.

The biological activity of methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation could contribute to anxiolytic effects, making it a candidate for treating anxiety and depression .

- Metabolic Pathway Influence : The compound has been studied for its potential role in modulating metabolic pathways, which may have implications for obesity and diabetes management .

- Enzymatic Interactions : The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This interaction is crucial in enzyme-substrate dynamics .

Biological Activity Data

A series of studies have evaluated the biological activity of methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride. The following table summarizes key findings from various research studies:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Effects | Significant modulation of serotonin pathways leading to anxiolytic effects . |

| Study 2 | Metabolic Regulation | Potential for managing obesity through metabolic pathway modulation . |

| Study 3 | Enzyme Interaction | Demonstrated interactions with specific enzymes affecting their activity . |

Case Studies

Several case studies provide insight into the practical applications and effects of methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride:

- Case Study A : In a clinical setting, patients treated with this compound exhibited reduced anxiety symptoms correlated with increased serotonin levels in the brain, suggesting a direct link between the compound's action and neurotransmitter modulation.

- Case Study B : Animal models demonstrated that administration of methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride resulted in decreased body weight and improved glucose tolerance, indicating its potential utility in obesity management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride, and how can yield optimization be achieved?

- Methodological Answer : The compound can be synthesized via esterification and subsequent hydrochlorination. A common approach involves reacting 2-(aminomethyl)-4-methylpentanoic acid with methanol under acidic conditions (e.g., HCl gas), followed by recrystallization in ethanol to isolate the hydrochloride salt. Yield optimization requires controlled stoichiometry of the amine precursor and methanol, with reaction monitoring via TLC or HPLC. Impurities such as unreacted acid or ester byproducts (e.g., methyl 4-methylpentanoate) should be minimized using gradient purification .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the ester and aminomethyl groups (e.g., δ 3.6–3.8 ppm for methoxy, δ 2.8–3.2 ppm for aminomethyl protons) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve impurities (e.g., residual solvents or hydrolyzed products). A mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) is recommended .

- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak at m/z corresponding to [M+H] .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the ester group or oxidation of the amine. Stability studies indicate decomposition above 40°C or in aqueous solutions at pH > 8.0. Use desiccants during long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, and how do steric effects influence this?

- Methodological Answer : The aminomethyl group acts as a nucleophile, with reactivity modulated by steric hindrance from the 4-methylpentanoate backbone. Computational modeling (DFT) reveals that the branched methyl group reduces accessibility to the amine’s lone pair, slowing reactions with electrophiles like acyl chlorides. Kinetic studies under varying temperatures (25–60°C) and solvents (e.g., DMF vs. THF) can quantify these effects .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

- Methodological Answer : Discrepancies arise from hydration states or residual salts. Use Karl Fischer titration to measure water content and compare solubility in rigorously dried solvents (e.g., DMSO, DMF). For example:

| Solvent | Solubility (mg/mL, 25°C) | Hydration Level |

|---|---|---|

| Anhydrous DMSO | 120 ± 5 | <0.1% HO |

| Hydrated DMF | 45 ± 3 | 0.5% HO |

| Reproducibility requires strict solvent drying protocols . |

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure forms?

- Methodological Answer : Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation of precursor ketones. Low-temperature reactions (<0°C) and polar solvents (e.g., methanol) reduce racemization. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. How does the compound’s stability vary under simulated physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Accelerated stability testing in buffers (pH 1.2–7.4) at 37°C shows:

- pH 1.2 (gastric) : Rapid hydrolysis of the ester group within 2 hours.

- pH 7.4 (blood) : 90% intact after 24 hours.

Degradation products (e.g., 2-(aminomethyl)-4-methylpentanoic acid) are identified via LC-MS. Stabilizers like cyclodextrins or PEGylation are recommended for in vivo applications .

Q. What advanced computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like GABA transaminase. Key interactions include hydrogen bonds between the aminomethyl group and Asp168 residue. Validate predictions with SPR or ITC binding assays .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Variability arises from differences in cell lines, assay duration, or impurity profiles. Standardize protocols using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.